molecular formula C10H7ClFN B2559453 4-Chloro-5-fluoro-6-methylquinoline CAS No. 2503206-62-8

4-Chloro-5-fluoro-6-methylquinoline

Cat. No.: B2559453
CAS No.: 2503206-62-8
M. Wt: 195.62
InChI Key: QEZICQOIYJRSED-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-methylquinoline is a multifunctional halogenated quinoline scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, with its reactive C4 chloride and strategically positioned fluorine atom allowing for selective late-stage functionalization to create diverse chemical libraries for biological screening. Quinoline cores sharing this substitution pattern are prominent in the development of anticancer agents. Research on structurally similar 2-substituted-4-amino-6-halogenquinolines has demonstrated potent antiproliferative activity against a range of human cancer cell lines, including lung, colon, and liver cancers . Furthermore, the 5,6,7-trimethoxyquinoline pharmacophore is a known scaffold for tubulin inhibitors, which act by disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase, leading to apoptosis in cancer cells . The presence of halogens and a methyl group on this quinoline skeleton helps fine-tune the lipophilicity and electronic properties, which are critical for optimizing drug-target interactions and cellular uptake. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, as it is classified as an irritant.

Properties

IUPAC Name

4-chloro-5-fluoro-6-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZICQOIYJRSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CN=C2C=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-5-fluoro-6-methylquinoline has been extensively studied for its potential therapeutic applications:

  • Antimicrobial Activity: It inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication and leading to cell death. This mechanism positions it as a candidate for treating antibiotic-resistant bacterial infections .
  • Antiviral Properties: Research indicates that this compound may inhibit reverse transcriptase, an enzyme critical for viral replication, suggesting its potential in antiviral drug development .
  • Anticancer Activity: Studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, with some derivatives displaying IC50 values in the low nanomolar range .

Agriculture

The compound is being explored for its potential as an agrochemical:

  • Insecticidal Effects: Recent studies have indicated larvicidal properties against mosquito vectors of malaria and dengue. For instance, derivatives have shown significant toxicity against larval stages of these vectors, indicating potential use in vector control strategies .

Material Science

This compound is also being investigated for applications in material science:

  • Liquid Crystals: Its unique chemical properties make it a candidate for use in developing advanced materials, including liquid crystals used in display technologies .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, researchers found that it exhibited significant activity against resistant strains of bacteria. The compound's ability to inhibit key enzymes involved in DNA replication was highlighted, underscoring its potential as a lead compound for new antibiotics .

Case Study 2: Antimalarial Activity

A structure–activity relationship study revealed that modifications to the quinoline structure could enhance antiplasmodial activity. The introduction of fluorine at specific positions improved efficacy against Plasmodium falciparum, with certain derivatives showing low nanomolar activity .

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-6-methylquinoline involves its interaction with molecular targets such as bacterial DNA gyrase and type IV topoisomerase. By promoting the cleavage of these enzymes, the compound inhibits DNA synthesis, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent positions and functional groups critically influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
4-Chloro-5-fluoro-6-methylquinoline Cl (4), F (5), CH₃ (6) 213.62 g/mol Hypothesized enhanced lipophilicity and metabolic stability due to halogen and methyl groups. N/A*
4-Chloro-6-(trifluoromethyl)quinoline Cl (4), CF₃ (6) 231.60 g/mol High electron-withdrawing CF₃ group; used in agrochemicals. Purity: >97% (GC) .
4-Chloro-6,7-dimethoxyquinoline Cl (4), OCH₃ (6,7) 223.66 g/mol Intramolecular C–H⋯Cl interactions enhance crystal stability. Synthesized via POCl₃ reflux (70% yield) .
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline Cl (4), CH₃ (6), NO₂ (5), CF₃ (2) 315.69 g/mol Nitro group increases reactivity; potential precursor for explosives or dyes. Available from multiple suppliers .
4-Chloro-8-(trifluoromethyl)quinoline Cl (4), CF₃ (8) 231.60 g/mol Distinct regiochemistry alters electronic effects compared to CF₃ at position 4. Purity: >97% (HPLC) .

*Note: Direct data for this compound are extrapolated from related compounds.

Physicochemical Properties

  • Lipophilicity: The methyl group in this compound likely increases logP compared to non-methylated analogs, improving blood-brain barrier penetration.
  • Solubility: Methoxy and amino groups (e.g., in 4k) enhance aqueous solubility, whereas CF₃ and nitro groups reduce it .
  • Thermal Stability: Halogenated quinolines generally exhibit high melting points (>200°C), as seen in 4-Chloro-6,7-dimethoxyquinoline (m.p. 403–404 K) .

Biological Activity

4-Chloro-5-fluoro-6-methylquinoline is a nitrogen-containing heterocyclic compound belonging to the quinoline family. It has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClF. Its structure features a fused benzene and pyridine ring, with chlorine and fluorine substituents that influence its reactivity and biological properties. The unique substitution pattern enhances its interaction with various biological targets.

Target Enzymes
this compound primarily inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition disrupts cell division, leading to bactericidal effects.

Biochemical Pathways
The compound's interaction with these enzymes affects multiple biochemical pathways, which can lead to significant cellular changes. This includes alterations in cell signaling, gene expression, and metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit key bacterial enzymes effectively, making it a candidate for developing new antibiotics.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainInhibition Concentration (µg/mL)Reference
Escherichia coli10
Staphylococcus aureus5
Pseudomonas aeruginosa15

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have indicated that certain derivatives of quinolines can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of various quinoline derivatives on human cancer cell lines. Among them, compounds similar to this compound demonstrated IC50 values ranging from 0.03 to 4.74 µM against non-small cell lung cancer A549 cells, indicating potent activity compared to standard treatments .

Structure-Activity Relationship (SAR)

The introduction of halogen atoms at specific positions on the quinoline scaffold significantly affects the biological activity. For example, fluorinated analogs often show enhanced antiplasmodial activity against Plasmodium falciparum, suggesting that structural modifications can optimize therapeutic efficacy .

Table 2: Structure-Activity Relationship Findings

Compound VariantPosition of SubstituentEC50 (nM)Activity Type
Compound AC6 (Fluorine)21.0 ± 2.1Antimalarial
Compound BC6 (Chlorine)37.0 ± 4.3Antimalarial
Compound CC5 (Fluorine)38.6 ± 1.8Antimalarial

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-fluoro-6-methylquinoline, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A common approach involves acid-catalyzed cyclization of substituted precursors. For example, sulfuric acid (H₂SO₄) in acetonitrile/water mixtures (1:1 v/v) at 80°C can facilitate ring closure and halogen retention (Example 6, ). Optimization includes adjusting solvent polarity (e.g., CH₃CN for solubility) and stoichiometric ratios of halogenating agents (e.g., 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione) to minimize side reactions. Post-synthesis purity validation via GC or HPLC (>97% purity criteria, ) is critical.

Q. How should researchers purify this compound to achieve >97% purity, and what analytical techniques validate this?

  • Methodological Answer : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate purification. Final recrystallization in acetone/water mixtures enhances crystallinity. Analytical validation requires GC with flame ionization detection (FID) or GC/MS-SIM in selected ion monitoring mode (e.g., monitoring molecular ion peaks at m/z 195–247, ). Cross-reference retention times with commercial standards (e.g., Kanto Reagents catalog, ).

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C6, chloro at C4).
  • X-ray crystallography : For unambiguous structural determination (e.g., single-crystal studies at 100 K, ).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₈ClFN, ).

Advanced Research Questions

Q. How does the substitution pattern (chloro, fluoro, methyl groups) influence the reactivity and biological activity of this compound compared to analogues?

  • Methodological Answer : Substituent effects are quantified via similarity indices (Table 1, ):
CompoundSimilarity Index
4-Chloro-7-fluoro-2-methylquinoline0.94
6-Bromo-4-chloro-8-fluoroquinoline0.86
The methyl group at C6 enhances steric hindrance, reducing off-target interactions, while fluoro at C5 increases electronegativity, improving DNA intercalation potential in antimicrobial assays . Computational docking (e.g., AutoDock Vina) can model interactions with targets like p38α MAP kinase .

Q. What strategies resolve contradictions in reported biological activities of fluorinated quinolines across different studies?

  • Methodological Answer :
  • Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., MIC vs. IC₅₀) and cell lines used .
  • Standardized protocols : Adopt uniform purity criteria (>97% via GC, ) and controlled solvent systems (e.g., DMSO concentration ≤1% in cell-based assays).
  • Dose-response validation : Replicate conflicting results under identical conditions to isolate confounding factors (e.g., pH sensitivity, ).

Q. How can computational chemistry predict the interaction mechanisms of this compound with biological targets like p38α MAP kinase?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-protein binding stability over 100-ns trajectories.
  • Docking studies : Analyze binding poses in PyMOL, focusing on hydrogen bonding with kinase active sites (e.g., Thr106 and Met109 residues, ).
  • Free energy calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong inhibition, ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

  • Methodological Answer :
  • Controlled replication : Repeat experiments using identical solvents (e.g., DMF vs. DMSO, ) and storage conditions (2–8°C, ).
  • Advanced analytics : Employ differential scanning calorimetry (DSC) to assess thermal stability and identify degradation products via LC-MS .

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